N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxyethyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thioxoimidazolidinone intermediate.
Addition of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, using a suitable methoxyethyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, methoxyethyl halides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups at the benzyl or methoxyethyl positions.
Scientific Research Applications
N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
- N-benzyl-2-(ethylamino)acetamide
- Phenoxy acetamide derivatives
Uniqueness
N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its thioxoimidazolidinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-13-12-23-18(14-19(25)22-15-16-8-4-2-5-9-16)20(26)24(21(23)28)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIKXBOTVFBZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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